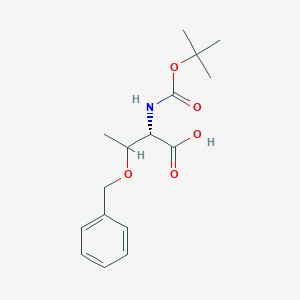
Boc-Thr(Bzl)-OH
描述
t-Butyloxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH): is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group protecting the amino group and a benzyl (Bzl) group protecting the hydroxyl group of threonine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected using the tert-butyloxycarbonyl (Boc) group, while the hydroxyl group is protected using the benzyl (Bzl) group. The process involves the following steps:
Protection of the Amino Group: Threonine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Thr-OH.
Protection of the Hydroxyl Group: The Boc-Thr-OH is then reacted with benzyl bromide (BzlBr) in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: Boc-Thr(Bzl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), while the Bzl group can be removed using catalytic hydrogenation or strong acids like hydrogen fluoride (HF).
Common Reagents and Conditions:
Deprotection: TFA for Boc removal, HF or catalytic hydrogenation for Bzl removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed:
Deprotection: Threonine or partially protected threonine derivatives.
Coupling: Peptides or peptide fragments containing threonine.
科学研究应用
Boc-Thr(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).
Biology: Researchers use this compound to study protein structure and function by incorporating it into synthetic peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is used in the production of peptide-based materials and biopolymers
作用机制
The mechanism of action of Boc-Thr(Bzl)-OH is primarily related to its role in peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions during peptide bond formation. The Bzl group protects the hydroxyl group, ensuring the integrity of the threonine residue during synthesis. These protective groups are selectively removed under specific conditions to yield the desired peptide product .
相似化合物的比较
Boc-Ser(Bzl)-OH: Similar to Boc-Thr(Bzl)-OH but with serine instead of threonine.
Boc-Tyr(Bzl)-OH: Contains tyrosine with Boc and Bzl protective groups.
Boc-Cys(Bzl)-OH: Contains cysteine with Boc and Bzl protective groups
Uniqueness: this compound is unique due to the presence of both Boc and Bzl protective groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required .
属性
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPLTPDOISPTE-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884829 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15260-10-3 | |
| Record name | N-tert-Butoxycarbonyl-O-benzylthreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Threonine, N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-N-tert-butoxycarbonyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions using Boc-Thr(Bzl)-OH in the solid-phase synthesis of tuna galanin. What is the significance of this specific protected amino acid in the process?
A1: this compound is a protected form of the amino acid threonine. In this form, the amino group is protected by the Boc (tert-butyloxycarbonyl) group, and the hydroxyl side chain is protected by the benzyl (Bzl) group []. These protecting groups are crucial in solid-phase peptide synthesis for several reasons:
Q2: The study found that synthetic tuna galanin had a much lower potency compared to rat galanin in inhibiting ¹²⁵I-rat galanin binding to rat hippocampal membranes. Can the use of this compound during synthesis potentially influence the biological activity of the final peptide product?
A2: While this compound plays a crucial role in ensuring the correct synthesis of tuna galanin, it's unlikely to directly influence the observed difference in biological activity compared to rat galanin. This is because:
- Protecting group removal: The Boc and Bzl groups are removed after synthesis [], leaving behind the native threonine residue in the final tuna galanin peptide.
- Structure-activity relationship: The study attributes the difference in activity primarily to the two amino acid substitutions within the N-terminal 1-15 sequence of tuna galanin compared to mammalian galanins []. These inherent sequence variations are likely the primary drivers of the observed differences in receptor binding and downstream effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


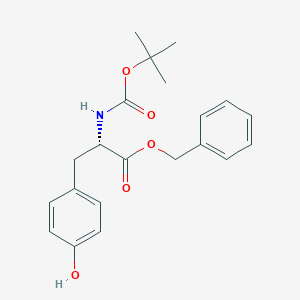
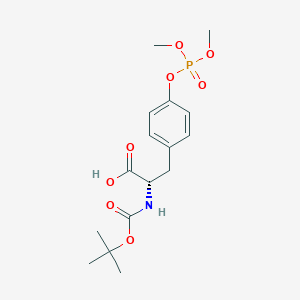




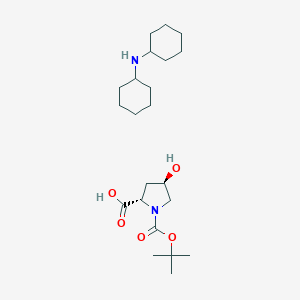
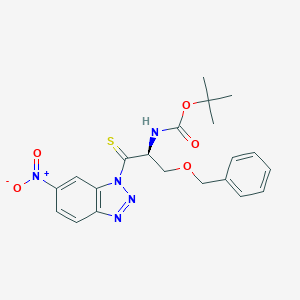
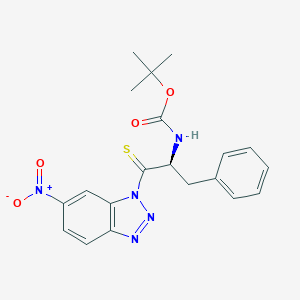
![tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B558058.png)
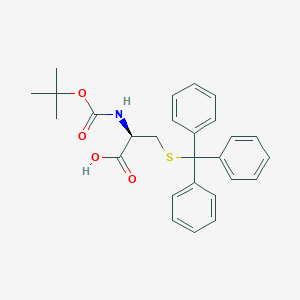
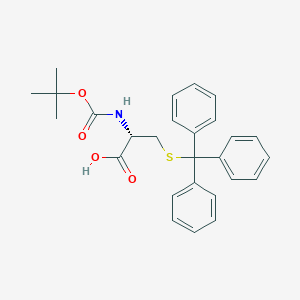

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
